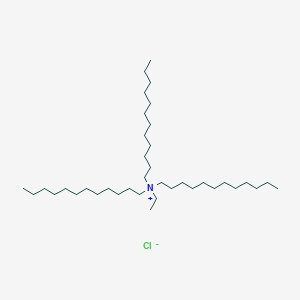
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes, making it an effective disinfectant and antiseptic.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-N-ethyldodecan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-didodecylamine with ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted, purified, and dried to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound, although these reactions are less common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell lysis protocols to disrupt cell membranes and release intracellular contents.
Medicine: It serves as an antiseptic and disinfectant in various medical formulations.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and preservatives due to its antimicrobial properties.
Mecanismo De Acción
The primary mechanism of action of N,N-Didodecyl-N-ethyldodecan-1-aminium chloride involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Didodecyl-N-ethyldodecan-1-aminium bromide
- N,N-Didodecyl-N-ethyl-1-dodecanaminium iodide
- Didecyldimethylammonium chloride
Uniqueness
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of the ethyl group, which enhances its surfactant properties and antimicrobial efficacy. Compared to similar compounds, it offers a balanced combination of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propiedades
Número CAS |
138625-88-4 |
|---|---|
Fórmula molecular |
C38H80ClN |
Peso molecular |
586.5 g/mol |
Nombre IUPAC |
tridodecyl(ethyl)azanium;chloride |
InChI |
InChI=1S/C38H80N.ClH/c1-5-9-12-15-18-21-24-27-30-33-36-39(8-4,37-34-31-28-25-22-19-16-13-10-6-2)38-35-32-29-26-23-20-17-14-11-7-3;/h5-38H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
GPZZEKXEDQVEPZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](CC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
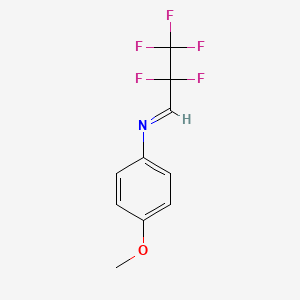
![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
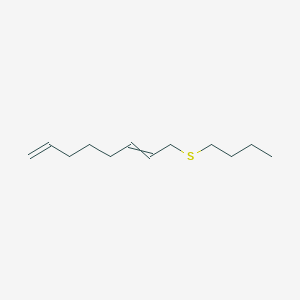
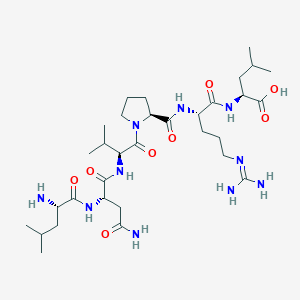

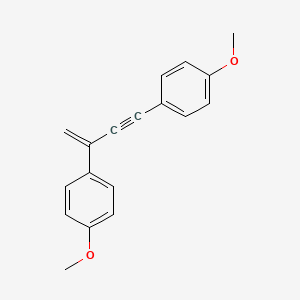

![(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid](/img/structure/B14264357.png)
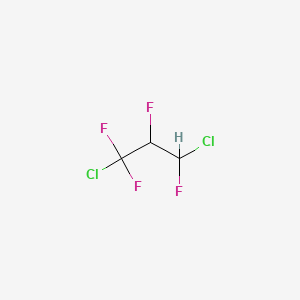
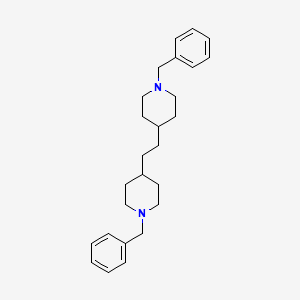

![2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole](/img/structure/B14264378.png)
